Ac-Leu-Glu-Thr-Asp-AFC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

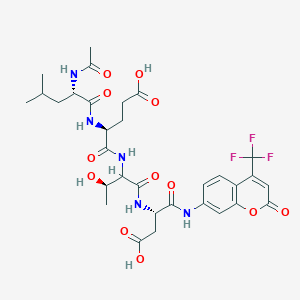

Ac-LETD-AFC, también conocido como N-acetil-L-leucil-L-glutamil-L-treonil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-asparagina, es un sustrato fluorogénico que se escinde específicamente por la caspasa-8. Este compuesto se utiliza para cuantificar la actividad de la caspasa mediante la detección de fluorescencia de la 7-amino-4-trifluorometilcumarina (AFC) libre. Tiene una longitud de onda de excitación de 400 nanómetros y una longitud de onda de emisión de 505 nanómetros .

Mecanismo De Acción

Ac-LETD-AFC ejerce sus efectos a través de la escisión específica por la caspasa-8. La secuencia tetrapéptida leucina-ácido glutámico-treonina-ácido aspártico (LETD) es reconocida y escindida por la caspasa-8, lo que da como resultado la liberación de la porción fluorescente AFC. Esta escisión permite la cuantificación de la actividad de la caspasa-8, proporcionando información sobre los procesos apoptóticos y las vías moleculares implicadas .

Análisis Bioquímico

Biochemical Properties

Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves Ac-LETD-AFC, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making Ac-LETD-AFC an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between Ac-LETD-AFC and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.

Cellular Effects

Ac-LETD-AFC influences various cellular processes by serving as a substrate for caspase-8. The cleavage of Ac-LETD-AFC by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, Ac-LETD-AFC can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Ac-LETD-AFC involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between Ac-LETD-AFC and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-LETD-AFC can change over time due to factors such as stability and degradation. Ac-LETD-AFC is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that Ac-LETD-AFC can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.

Dosage Effects in Animal Models

The effects of Ac-LETD-AFC vary with different dosages in animal models. At optimal concentrations, Ac-LETD-AFC effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.

Metabolic Pathways

Ac-LETD-AFC is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves Ac-LETD-AFC, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between Ac-LETD-AFC and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.

Transport and Distribution

Within cells and tissues, Ac-LETD-AFC is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that Ac-LETD-AFC can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.

Subcellular Localization

Ac-LETD-AFC is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of Ac-LETD-AFC is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ac-LETD-AFC implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica, seguido de la unión de la porción fluorogénica AFC. El proceso normalmente incluye:

Síntesis de péptidos en fase sólida (SPPS): Este método implica la adición gradual de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Cada aminoácido se acopla utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).

Escisión y desprotección: El péptido se escinde de la resina y se desprotege utilizando una mezcla de ácido trifluoroacético (TFA), agua y captadores como triisopropilsilano (TIS).

Acoplamiento con AFC: El péptido desprotegido se acopla entonces a la 7-amino-4-trifluorometilcumarina utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).

Métodos de producción industrial

La producción industrial de Ac-LETD-AFC sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo utilizando sintetizadores de péptidos automatizados y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones

Ac-LETD-AFC se somete principalmente a escisión enzimática por la caspasa-8. Esta reacción es altamente específica y da como resultado la liberación de la porción fluorescente AFC.

Reactivos y condiciones comunes

Reactivos: Enzima caspasa-8, soluciones tampón (por ejemplo, solución salina tamponada con fosfato).

Condiciones: La reacción se lleva a cabo normalmente a pH y temperatura fisiológicos (pH 7.4, 37 °C).

Productos principales

El producto principal de la escisión enzimática de Ac-LETD-AFC es la 7-amino-4-trifluorometilcumarina libre, que puede detectarse por sus propiedades de fluorescencia.

Aplicaciones Científicas De Investigación

Ac-LETD-AFC se utiliza ampliamente en la investigación científica, especialmente en los campos de:

Biología: Se utiliza para estudiar la apoptosis (muerte celular programada) midiendo la actividad de la caspasa-8 en varios tipos de células.

Medicina: Se utiliza en la investigación del cáncer para investigar los mecanismos de muerte celular y para evaluar posibles fármacos anticancerígenos.

Química: Sirve como herramienta para estudiar la cinética enzimática y la especificidad de la caspasa-8.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a las vías apoptóticas

Comparación Con Compuestos Similares

Compuestos similares

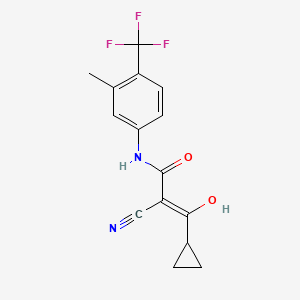

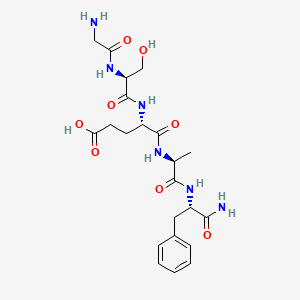

Ac-DEVD-AFC: Un sustrato fluorogénico para la caspasa-3.

Ac-LEHD-AFC: Un sustrato fluorogénico para la caspasa-9.

Ac-IETD-AFC: Un sustrato fluorogénico para la caspasa-8 con una secuencia peptídica diferente.

Singularidad

Ac-LETD-AFC es único debido a su reconocimiento y escisión específicos por la caspasa-8. La secuencia tetrapéptida LETD está optimizada para la caspasa-8, lo que la convierte en una herramienta valiosa para estudiar la actividad de esta enzima en particular. Su alta especificidad y sensibilidad la convierten en un reactivo esencial en la investigación de la apoptosis y campos relacionados .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)